molecular formula C11H10N2 B13702311 6-Cyclopropylquinoxaline

6-Cyclopropylquinoxaline

Cat. No.: B13702311
M. Wt: 170.21 g/mol
InChI Key: FEJLJBWUDIDNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalines, including 6-Cyclopropylquinoxaline, typically involves the condensation of o-phenylenediamines with dicarbonyl compounds. This reaction can be carried out under various conditions, including the use of organic solvents, high temperatures, and strong catalysts . For this compound, the specific synthetic route involves the reaction of cyclopropylamine with a suitable quinoxaline precursor under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces dihydroquinoxalines .

Scientific Research Applications

6-Cyclopropylquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research focuses on its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Cyclopropylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Pthalazine: Another nitrogen-containing heterocycle with similar biological activities.

    Quinazoline: Known for its anticancer properties.

    Cinnoline: Exhibits antimicrobial and anticancer activities.

Uniqueness: 6-Cyclopropylquinoxaline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

6-cyclopropylquinoxaline

InChI

InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-11(7-9)13-6-5-12-10/h3-8H,1-2H2

InChI Key

FEJLJBWUDIDNJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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